molecular formula C20H17N3O5S B2710001 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034466-85-6

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2710001
CAS No.: 2034466-85-6
M. Wt: 411.43
InChI Key: WVKIBDWEZUCULL-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
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Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide , also known by its CAS number 943586-12-7, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S with a molecular weight of 396.45 g/mol. Its structure features a benzenesulfonamide core linked to a pyrrolidine moiety and a furan-substituted pyridine ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound under consideration has shown promise in preliminary studies related to cardiovascular health and potential interactions with calcium channels.

Cardiovascular Effects

A study investigated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings revealed that certain sulfonamide derivatives could significantly reduce perfusion pressure and alter coronary resistance, suggesting a potential role in cardiovascular modulation .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001

This study highlighted that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure over time compared to other tested compounds .

The proposed mechanisms through which sulfonamide derivatives exert their effects include:

  • Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and resistance.
  • Endothelin Receptor Inhibition : Some derivatives have been identified as endothelin receptor antagonists, which can alleviate conditions such as pulmonary hypertension .
  • Carbonic Anhydrase Inhibition : Certain sulfonamides have shown potential as carbonic anhydrase inhibitors, which may be beneficial in managing heart failure .

Case Studies and Research Findings

Recent literature has focused on the cardiovascular implications of sulfonamide derivatives:

  • A study demonstrated that N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide , a sulfonamide derivative, effectively reduced pulmonary vascular resistance in experimental models .
  • Another research highlighted the interaction of different sulfonamides with calcium channel proteins, suggesting a pathway for therapeutic intervention in cardiovascular diseases .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIBDWEZUCULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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